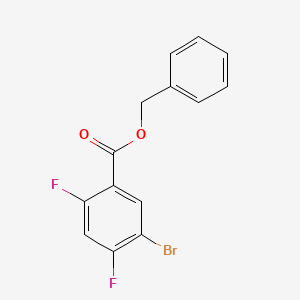
Benzyl 5-bromo-2,4-difluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 5-bromo-2,4-difluorobenzoate is an organic compound with the molecular formula C14H9BrF2O2 and a molecular weight of 327.12 g/mol . This compound is characterized by the presence of bromine and fluorine atoms on a benzoate ester, making it a valuable intermediate in organic synthesis and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-bromo-2,4-difluorobenzoate typically involves the esterification of 5-bromo-2,4-difluorobenzoic acid with benzyl alcohol. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a brominating agent is common, followed by debromination with diethyl phosphite and N,N-diisopropylethylamine to achieve the desired monobromide .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 5-bromo-2,4-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted benzoates, azides, thiocyanates, and coupled aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Benzyl 5-bromo-2,4-difluorobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which Benzyl 5-bromo-2,4-difluorobenzoate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromine and fluorine atoms on the benzoate ring influence its electronic properties, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during synthesis .
Vergleich Mit ähnlichen Verbindungen
- Benzyl 4-bromo-2,6-difluorobenzoate
- Benzyl 3-bromo-2,4-difluorobenzoate
- Benzyl 5-chloro-2,4-difluorobenzoate
Comparison: Benzyl 5-bromo-2,4-difluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring precise electronic and steric effects .
Eigenschaften
Molekularformel |
C14H9BrF2O2 |
|---|---|
Molekulargewicht |
327.12 g/mol |
IUPAC-Name |
benzyl 5-bromo-2,4-difluorobenzoate |
InChI |
InChI=1S/C14H9BrF2O2/c15-11-6-10(12(16)7-13(11)17)14(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI-Schlüssel |
ZSZKOSOGZXVSHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


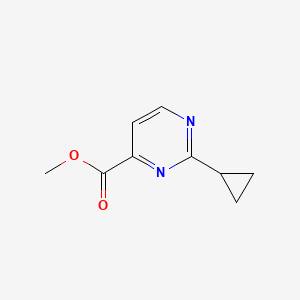
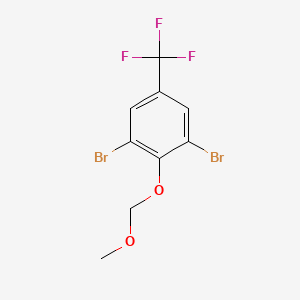
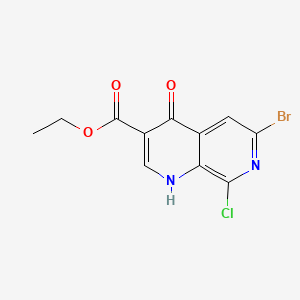

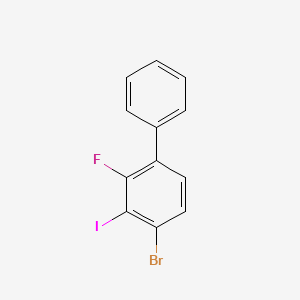
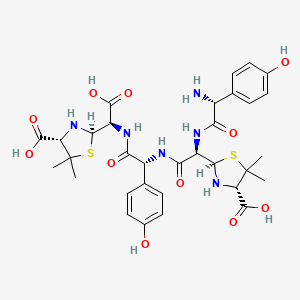
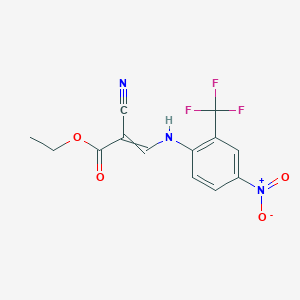

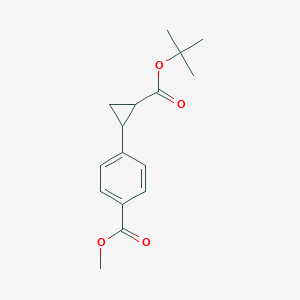
![2-Methylspiro[3.5]nonane-2,7-diol](/img/structure/B14028685.png)




